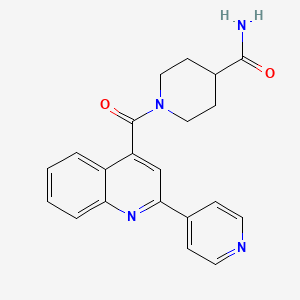
1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a heterocyclic compound that contains a quinoline moiety, which consists of a benzene ring fused to a pyridine ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound is part of a class of organic compounds known as quinolines and derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Structural Analysis : Research demonstrates the synthesis of related compounds through various chemical reactions. For instance, a study by Afzal et al. (2012) focused on synthesizing Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, highlighting the methods and structural analysis using IR, NMR, and mass spectral data (Afzal, Bawa, Kumar, & Tonk, 2012).
Potential in Drug Design : The compound's structure has been studied in the context of drug design. For example, Shindikar and Viswanathan (2005) synthesized novel fluoroquinolones, including derivatives with structures similar to the compound , demonstrating their in vivo activity against Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005).
Heterocyclic Analogs and Potential Antipsychotic Agents : Norman et al. (1996) explored heterocyclic analogues of similar compounds, evaluated for their potential as antipsychotic agents. This included binding to various receptors and in vivo activities, indicating the compound's potential in neurological research (Norman, Navas, Thompson, & Rigdon, 1996).
Metal Complexes and Antibacterial Investigation : The structural features of similar compounds have been used to synthesize metal complexes. Zhang et al. (2016) synthesized metal complexes based on quinoline carboxylate ligand from 2-(pyridin-4-yl)quinoline-4-carboxylic acid, exploring their fluorescent behavior and antibacterial activities (Zhang, Man, Zhang, Hong, Guo, & Qin, 2016).
Ultrasound- and Microwave-Assisted Synthesis : Ashok et al. (2014) investigated the ultrasound- and microwave-assisted synthesis of compounds structurally similar to 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide. This research revealed insights into efficient preparation methods and the antimicrobial activity of these compounds (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Discovery in Kinase Inhibition : Research by Degorce et al. (2016) led to the discovery of a novel series of 3-quinoline carboxamides as inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This showcases the potential of similar compounds in targeted therapies (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).
Scalable Synthesis for Medical Applications : Wei et al. (2016) developed a scalable and facile synthetic process for a compound with a structure closely related to this compound, demonstrating its potential in the treatment of central nervous system disorders (Wei, Chen, Yan, Li, Li, & Wang, 2016).
Properties
IUPAC Name |
1-(2-pyridin-4-ylquinoline-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c22-20(26)15-7-11-25(12-8-15)21(27)17-13-19(14-5-9-23-10-6-14)24-18-4-2-1-3-16(17)18/h1-6,9-10,13,15H,7-8,11-12H2,(H2,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUMYFRXWQPMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
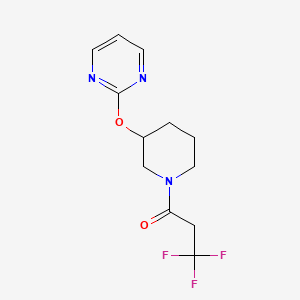
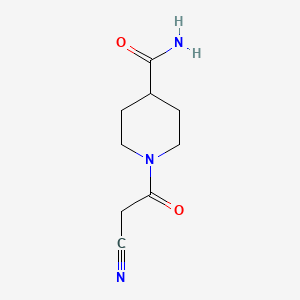

![3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2692642.png)
![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)
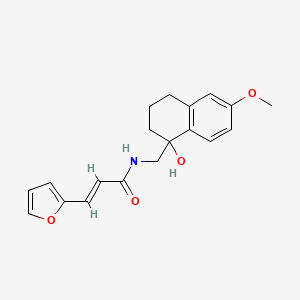
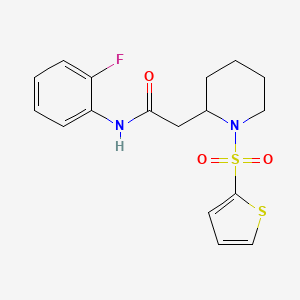
![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2692652.png)
![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)

![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)
